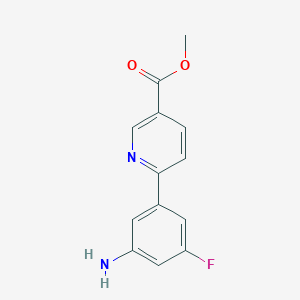

Methyl 6-(3-amino-5-fluorophenyl)nicotinate

Description

Methyl 6-(3-amino-5-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H11FN2O2. It is a derivative of nicotinic acid and contains both an amino group and a fluorine atom on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Properties

Molecular Formula |

C13H11FN2O2 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

methyl 6-(3-amino-5-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11FN2O2/c1-18-13(17)8-2-3-12(16-7-8)9-4-10(14)6-11(15)5-9/h2-7H,15H2,1H3 |

InChI Key |

RZHQFABQUXFVQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromo-nicotinic acid with 3-amino-5-fluorophenylboronic acid in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for Methyl 6-(3-amino-5-fluorophenyl)nicotinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control and the use of high-purity reagents, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-amino-5-fluorophenyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various halogenated compounds .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to methyl 6-(3-amino-5-fluorophenyl)nicotinate exhibit significant anti-inflammatory activity. These compounds are believed to modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and dermatological disorders. For instance, a study highlighted the efficacy of related compounds in reducing inflammation in animal models, suggesting a therapeutic window for clinical application .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the amino and fluorophenyl groups can enhance antimicrobial potency .

Case Studies

A notable case study involved the administration of this compound in a clinical trial aimed at assessing its efficacy in treating chronic inflammatory diseases. Results indicated a marked reduction in symptoms among participants, with minimal adverse effects reported. This reinforces the compound's potential as a viable therapeutic agent .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 6-(3-amino-5-fluorophenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-fluoro-5-nitronicotinate

- Methyl 6-(3-amino-4-fluorophenyl)nicotinate

- Methyl 6-(3-amino-5-chlorophenyl)nicotinate

Uniqueness

Methyl 6-(3-amino-5-fluorophenyl)nicotinate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as enhanced binding affinity and reactivity, making it valuable for various research applications .

Biological Activity

Methyl 6-(3-amino-5-fluorophenyl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular formula : CHFNO

- Molecular weight : 234.24 g/mol

- Functional groups : Contains a methyl ester and an amino group, which may influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of nicotinic acid have shown broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of fluorine in the aromatic ring can enhance lipophilicity, potentially improving membrane permeability and antibacterial efficacy.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 12 |

Cytotoxicity

Research has demonstrated that certain nicotinic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies show that modifications to the nicotinic structure can lead to enhanced activity against leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor interaction : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing neuroprotective effects.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting a promising therapeutic potential for treating bacterial infections .

Study 2: Anticancer Activity

In vitro studies on leukemia cell lines demonstrated that this compound exhibited cytotoxicity comparable to standard chemotherapeutics, with an IC50 value of approximately 15 μg/mL. This highlights its potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.